Chemical Structure and Molecular Properties of Asperulosidic Acid
Chemical Structure and Molecular Properties of Asperulosidic Acid
The following technical guide details the chemical structure, molecular properties, biosynthesis, and pharmacological mechanisms of Asperulosidic Acid.
Content Type: Technical Reference Guide Subject: Asperulosidic Acid (CAS: 25368-11-0)[1][2][3][4][5]
Introduction
Asperulosidic acid is a bioactive iridoid glycoside predominantly isolated from medicinal plants such as Eucommia ulmoides (Du-Zhong), Hedyotis diffusa, and Morinda citrifolia (Noni).[1][2][3][4][5] Chemically, it serves as a critical marker for the quality control of Eucommia bark and leaves, materials widely used in traditional medicine for their antihypertensive, anti-inflammatory, and neuroprotective effects.[5]
Distinct from its lactone derivative asperuloside , asperulosidic acid possesses a free carboxylic acid moiety, contributing to its unique solubility profile and reactivity.[5][6] Its pharmacological utility stems from its capacity to modulate key inflammatory signaling pathways (NF-κB, MAPK) and antioxidant response elements (Nrf2).[1][2][4][5]
Chemical Architecture
Asperulosidic acid belongs to the iridoid glycoside class, characterized by a cyclopentanoid monoterpene derived framework fused to a D-glucose unit.[1][2][3][4][5][6]
Structural Framework
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IUPAC Name: (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid[1][2][4][5][7]
-
Molecular Formula:
[1][2][4][5] -
Key Functional Groups:
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Cyclopenta[c]pyran Ring: The core iridoid skeleton.[2]
-
Carboxylic Acid (C-4): Confers acidic character and high polarity (distinguishing it from asperuloside).[1][2][4][5]
-
Acetyl Group (C-10/C-7): An acetoxymethyl group at the C-7 position (often referred to as C-10 in iridoid numbering) is essential for its specific bioactivity.[1][2][4][5]
-
-D-Glucopyranosyl Moiety: Attached at C-1 via an O-glycosidic bond, enhancing water solubility and bioavailability.[1][2][4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Stereochemistry
The molecule exhibits a rigid stereochemical configuration essential for receptor binding:
-
Aglycone Configuration: The fusion of the cyclopentane and pyran rings is cis-fused.[2][6]
-
Glycosidic Bond: Exclusively
-configuration. -
Chiral Centers: Multiple centers (C-1, C-5, C-4a, C-7a) dictate the molecule's 3D conformation.[1][2][4][5]
Molecular Properties & Druggability
The physicochemical profile of asperulosidic acid suggests a highly polar compound with specific formulation requirements.
Table 1: Physicochemical Profile
| Property | Value | Implication for Drug Development |
| Molecular Weight | 432.38 Da | Compliant with Lipinski’s Rule of 5 (<500 Da).[1][2][4][5][6] |
| LogP (Octanol/Water) | -3.2 (approx) | Highly hydrophilic; poor passive membrane permeability.[1][2][4][5] Requires transporters (e.g., SGLT1) or formulation aids.[1][2][4][5] |
| TPSA | 192 Ų | High polar surface area (>140 Ų), indicating low oral bioavailability without permeation enhancers.[1][2][4][5] |
| H-Bond Donors | 6 | Exceeds Rule of 5 (limit is 5), suggesting rapid renal clearance.[1][2][4][5] |
| H-Bond Acceptors | 12 | High capacity for hydrogen bonding with solvent and receptor sites.[1][2][4][6] |
| Solubility | >10 mg/mL (Water) | Excellent aqueous solubility; suitable for liquid formulations.[1][2][6] |
| pKa | ~4.5 (Carboxylic acid) | Exists as an anion at physiological pH (7.4).[1][2][4][5] |
Biosynthesis & Extraction
Understanding the biosynthetic origin allows for metabolic engineering and optimized extraction.[6]
Biosynthetic Pathway
Asperulosidic acid is synthesized via the Methylerythritol Phosphate (MEP) pathway in plastids. The pathway branches from the central iridoid precursor, Loganic Acid .[6][9]
Key Enzymatic Steps:
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Cyclization: Geranyl diphosphate (GPP)
Iridotrialngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 7-Deoxyloganetic acid.[1][2][4] -
Hydroxylation: 7-Deoxyloganic acid
Loganic Acid . -
Oxidation & Acetylation: Loganic acid undergoes downstream oxidation at the C-10 methyl group and subsequent acetylation to form Asperulosidic Acid .[1][2][3][6]
Extraction and Isolation Protocol
Source Material: Eucommia ulmoides leaves (dried).[1][2][6]
Step-by-Step Methodology:
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Pre-treatment: Pulverize dried leaves to 40-60 mesh powder.
-
Defatting: Wash with petroleum ether (1:10 w/v) for 1h to remove lipids/chlorophyll.[1][2][6] Discard supernatant.
-
Extraction:
-
Filtration & Concentration: Filter and concentrate under reduced pressure (rotary evaporator, 55°C) to remove ethanol.
-
Purification (Macroporous Resin):
-
Final Isolation: Preparative HPLC (C18 column) using Acetonitrile/0.1% Formic Acid gradient.
Pharmacology & Mechanism of Action
Asperulosidic acid exerts potent anti-inflammatory and antioxidant effects through multi-target signaling modulation.[6]
Anti-Inflammatory Mechanism (NF-κB/MAPK)
In macrophages (RAW 264.[1][2][3][4][5][10]7) stimulated by LPS, asperulosidic acid inhibits the phosphorylation of IKK, preventing the degradation of IκBα.[7] This blocks the nuclear translocation of the NF-κB p65 subunit.[2] Simultaneously, it suppresses the phosphorylation of MAPKs (p38, JNK, ERK), collectively reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2).[1][2][4][5][7]
Antioxidant Mechanism (Nrf2)
It promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Heme Oxygenase-1 (HO-1) and NQO1 , which neutralize Reactive Oxygen Species (ROS).[1][2][4][5]
Pathway Visualization
The following diagram illustrates the dual inhibition of inflammation and activation of antioxidant defense.[6]
Caption: Molecular mechanism of Asperulosidic Acid.[1][2][3][4][5][6] Red T-bars indicate inhibition of inflammatory pathways; Green arrows indicate activation of antioxidant defense.[1][2][4]
Experimental Protocols
HPLC Quantification Method
For the precise quantification of asperulosidic acid in plant extracts or plasma.[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm).[1][2][4][5][7]
-
Mobile Phase:
-
Gradient Program:
-
Temperature: 30°C.
-
Detection: UV at 235 nm (characteristic iridoid absorption).[1][2][6][11]
-
Retention Time: Typically elutes between 12–15 minutes depending on the specific gradient.[2][6]
In Vitro Bioassay (NO Inhibition)
To validate biological activity in a lab setting.[2][6]
-
Seeding:
cells/well in 96-well plates. -
Treatment: Pre-treat cells with Asperulosidic Acid (10–100 µM) for 1 hour.
-
Induction: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Assay: Collect 50 µL supernatant. Mix with 50 µL Griess Reagent I and 50 µL Griess Reagent II.
-
Readout: Measure absorbance at 540 nm. Calculate Nitric Oxide (NO) concentration via Sodium Nitrite standard curve.[1][2][4]
Future Outlook
Asperulosidic acid represents a "hit-to-lead" candidate for:
-
Metabolic Syndrome: Due to its combined anti-inflammatory and lipid-regulating properties.[1][2][6]
-
Oral Delivery Systems: High polarity necessitates the development of liposomal or nanoparticle formulations to enhance bioavailability (LogP -3.2 is a major hurdle).[1][2][6]
-
Standardization: As a primary quality marker for Eucommia based nutraceuticals.
References
-
PubChem. "Asperulosidic Acid | C18H24O12".[2][6] National Library of Medicine. [Link][1][4][5]
-
He, J., et al. (2018). "Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages".[1][2][3][4][5][6][10] International Journal of Molecular Sciences. [Link]
-
Potterat, O., et al. (2007). "Identification of TLC markers and quantification by HPLC-MS of various constituents in noni fruit powder and commercial noni-derived products".[1][2][4][5][6] Journal of Agricultural and Food Chemistry. [Link][4]
-
Zhang, Q., et al. (2021). "Traditional application and modern pharmacological research of Eucommia ulmoides Oliv".[5][6][7] Journal of Ethnopharmacology. [Link]
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- 2. Asperuloside | C18H22O11 | CID 84298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desacetylasperulosidic acid | C16H22O11 | CID 12315350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Deacetylasperulosidic acid - Wikipedia [en.wikipedia.org]
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